An In-Depth Technical Guide to Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2)
An In-Depth Technical Guide to Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-bromo-3,3-dimethylbutanoate, a key building block in organic synthesis. From its fundamental physicochemical properties to its applications in the synthesis of complex molecules, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.
Core Molecular Attributes
Methyl 2-bromo-3,3-dimethylbutanoate is a halogenated ester characterized by a sterically demanding tert-butyl group adjacent to the stereocenter at the α-carbon. This structural feature significantly influences its reactivity and makes it a valuable synthon for introducing the 3,3-dimethylbutyl moiety in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| CAS Number | 16495-40-2 | [1] |
| Appearance | Colorless to light yellow liquid (for related compounds) | |
| Boiling Point | No data available | [2] |
| Density | No data available | |
| Refractive Index | No data available | |
| Predicted XlogP | 2.7 | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of Methyl 2-bromo-3,3-dimethylbutanoate
The primary route for the synthesis of α-bromo esters like Methyl 2-bromo-3,3-dimethylbutanoate is through the esterification of the corresponding α-bromo carboxylic acid. The α-bromo carboxylic acid itself is typically prepared via the Hell-Volhard-Zelinsky reaction.[4][5][6][7]
Hell-Volhard-Zelinsky Reaction for 2-bromo-3,3-dimethylbutanoic acid
This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).[4][5][6][7]
Reaction Pathway:
Caption: General pathway for the Hell-Volhard-Zelinsky reaction.
Experimental Protocol (General Procedure):
-
Acid Bromide Formation: 3,3-dimethylbutanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acid bromide in situ.[4]
-
Enolization: The acid bromide tautomerizes to its enol form.[4]
-
Bromination: The enol then undergoes electrophilic attack by bromine at the α-carbon.[4]
-
Hydrolysis: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then hydrolyzed with water to yield 2-bromo-3,3-dimethylbutanoic acid.
Esterification
The resulting α-bromo acid can be esterified to the methyl ester using standard methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst). A more direct approach involves quenching the Hell-Volhard-Zelinsky reaction with methanol instead of water, which directly yields the α-bromo ester.[7]
Reaction Pathway for Direct Esterification:
Caption: Direct esterification following the Hell-Volhard-Zelinsky reaction.
Spectroscopic Profile
Detailed experimental spectroscopic data for Methyl 2-bromo-3,3-dimethylbutanoate is not widely available. However, predicted data and analysis of related compounds can provide valuable insights for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and a singlet for the single proton at the α-carbon. The chemical shift of the α-proton will be significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl carbon of the ester. The signal for the α-carbon will be in the range typical for carbons attached to a bromine atom.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and identifying fragmentation patterns. The presence of bromine is readily identified by the characteristic M+2 isotope pattern with an approximate 1:1 ratio.[8][9]
Predicted Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of Methoxy Group (-OCH₃): A fragment at m/z 177/179.
-
Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 149/151.
-
Alpha-cleavage: Loss of the tert-butyl group to give a fragment at m/z 151/153.
-
Formation of the tert-butyl cation: A prominent peak at m/z 57.[9]
Predicted Collision Cross Section (CCS) Values: [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.01717 | 139.4 |
| [M+Na]⁺ | 230.99911 | 150.2 |
Reactivity and Synthetic Applications
The reactivity of Methyl 2-bromo-3,3-dimethylbutanoate is dominated by the presence of the α-bromo ester functionality. The bulky tert-butyl group can introduce significant steric hindrance, influencing reaction rates and, in some cases, necessitating modified reaction conditions.
The Reformatsky Reaction
A cornerstone application of α-halo esters is the Reformatsky reaction, which is used to form β-hydroxy esters.[10][11][12][13][14][15] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound.[10][12][13][15]
Reaction Workflow:
Caption: Experimental workflow for the Reformatsky reaction.
Challenges and Considerations with Sterically Hindered Substrates:
The significant steric bulk of the tert-butyl group in Methyl 2-bromo-3,3-dimethylbutanoate can lead to slower reaction rates and lower yields in the Reformatsky reaction.[11] To overcome these challenges, the following modifications can be employed:
-
Highly Activated Zinc: Using freshly prepared, highly activated zinc can improve the rate of organozinc formation.
-
Alternative Promoters: More powerful reducing agents like samarium(II) iodide (SmI₂) can be used in a "Reformatsky-type" reaction, often at lower temperatures.[11]
Role in Drug Development
The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and modulate pharmacokinetic properties.[16] The incorporation of bulky alkyl groups can prevent enzymatic degradation of the drug molecule, leading to a longer half-life. Methyl 2-bromo-3,3-dimethylbutanoate serves as a valuable building block for introducing this sterically demanding group into potential drug candidates.[16]
Safety and Handling
General Hazards:
-
Flammable: Related bromoalkanes are often flammable liquids and vapors.[1][8][17][18][19] Keep away from heat, sparks, open flames, and other ignition sources.[1][8][17][18][19]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][8][17][18][19]
-
Respiratory Irritant: May cause respiratory irritation.[1][8][17][18][19]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage is sealed in dry conditions at 2-8°C.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][8][17][18][19]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
Methyl 2-bromo-3,3-dimethylbutanoate is a valuable and versatile building block in organic synthesis. Its unique structural feature, a sterically hindered tert-butyl group, presents both challenges and opportunities in synthetic chemistry. While further experimental data on its physicochemical properties and a dedicated safety data sheet are needed for a complete profile, the existing knowledge on related compounds provides a solid foundation for its use in research and development. Its potential for introducing metabolically stable moieties makes it a compound of significant interest for drug discovery and development professionals.
References
Sources
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- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vaia.com [vaia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 16. 溴乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR [m.chemicalbook.com]
